molecular formula C29H33N2NaO7S2 B15146603 Sodium 4-[3,6-bis(diethylamino)-2,7-dimethylxanthenium-9-yl]benzene-1,3-disulfonate

Sodium 4-[3,6-bis(diethylamino)-2,7-dimethylxanthenium-9-yl]benzene-1,3-disulfonate

Cat. No.: B15146603
M. Wt: 608.7 g/mol
InChI Key: XJENLUNLXRJLEZ-UHFFFAOYSA-M
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Description

Sulforhodamine B, also known as Kiton Red 620, is a fluorescent dye with the chemical formula C₂₇H₃₀N₂O₇S₂. It is widely used in various scientific fields due to its strong fluorescence properties. This red solid dye is highly water-soluble and is often used in laser-induced fluorescence and the quantification of cellular proteins in cultured cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulforhodamine B is synthesized through a series of chemical reactions involving the condensation of 3,6-diamino-9-(2-carboxyphenyl)xanthylium chloride with 4-sulfobenzenediazonium chloride. The reaction typically occurs in an acidic medium, and the product is purified through crystallization .

Industrial Production Methods

In industrial settings, the production of Sulforhodamine B involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the dye .

Chemical Reactions Analysis

Types of Reactions

Sulforhodamine B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonated derivatives, while reduction can produce deaminated products .

Scientific Research Applications

Sulforhodamine B has a wide range of applications in scientific research:

Mechanism of Action

Sulforhodamine B exerts its effects through its strong fluorescence properties. The dye binds electrostatically to protein basic amino acid residues in cells, allowing for the quantification of cellular proteins. The binding is pH-dependent, with the dye binding under mild acidic conditions and being extracted under mild basic conditions .

Comparison with Similar Compounds

Sulforhodamine B is unique due to its strong fluorescence and water solubility. Similar compounds include:

Sulforhodamine B stands out due to its specific fluorescence characteristics and its ability to bind to cellular proteins, making it highly valuable in various scientific and industrial applications.

Properties

Molecular Formula

C29H33N2NaO7S2

Molecular Weight

608.7 g/mol

IUPAC Name

sodium;4-[3-(diethylamino)-6-diethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate

InChI

InChI=1S/C29H34N2O7S2.Na/c1-7-30(8-2)24-16-26-22(13-18(24)5)29(21-12-11-20(39(32,33)34)15-28(21)40(35,36)37)23-14-19(6)25(17-27(23)38-26)31(9-3)10-4;/h11-17H,7-10H2,1-6H3,(H-,32,33,34,35,36,37);/q;+1/p-1

InChI Key

XJENLUNLXRJLEZ-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1C)C(=C3C=C(C(=[N+](CC)CC)C=C3O2)C)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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